A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Formyl-L-proline
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Formyl-L-proline
Foreword: The Scientific Imperative of N-Formyl-L-proline
In the landscape of modern drug development and chemical biology, precision is paramount. The modification of fundamental biomolecules, such as amino acids, provides a powerful toolkit for probing and manipulating biological systems. 1-Formyl-L-proline, a non-proteinogenic derivative of L-proline, stands out as a molecule of significant interest.[1] Its unique structure, featuring a formylated tertiary amine within the rigid pyrrolidine ring, makes it a valuable synthetic intermediate for creating complex peptidomimetics and conformationally restricted peptides.[1][2][3]
Beyond its role as a building block, 1-Formyl-L-proline has emerged as a critical chemical probe. Notably, it acts as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme integral to proline metabolism.[1] This inhibitory action can disrupt proline biosynthesis, a pathway often dysregulated in certain cancer cell lines, thus highlighting its potential as a target for therapeutic intervention.[1]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the synthesis and a robust, multi-faceted strategy for the characterization of 1-Formyl-L-proline. Every protocol is presented as a self-validating system, grounded in established chemical principles to ensure reproducibility and scientific rigor.
Part 1: The Synthesis of 1-Formyl-L-proline via Mixed Anhydride Chemistry
Mechanistic Rationale and Strategic Considerations
The synthesis of 1-Formyl-L-proline hinges on the selective N-formylation of the secondary amine of L-proline. While various formylating agents exist, a highly efficient and widely adopted method involves the in situ generation of acetic formic anhydride.[4][5] This mixed anhydride is typically formed by reacting formic acid with acetic anhydride.[1][6]
The causality behind this choice is rooted in electrophilicity and sterics. The formyl carbonyl carbon in the mixed anhydride is significantly more electrophilic and less sterically hindered than the acetyl carbonyl carbon.[6] This inherent reactivity profile directs the nucleophilic attack from the L-proline nitrogen exclusively to the formyl group, yielding the desired N-formylated product with high selectivity and minimizing the formation of the N-acetylated byproduct.[6][7] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, leading to a tetrahedral intermediate, which then collapses to yield the formamide product with the loss of a leaving group (in this case, an acetate ion).[7][8][9]
Caption: Workflow for the synthesis of 1-Formyl-L-proline.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials:
-
L-proline (reagent grade)
-
Formic acid (≥95%)
-
Acetic anhydride (≥98%)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Silica gel for flash chromatography (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in formic acid (approx. 3-4 mL per gram of L-proline). Stir until a clear, homogeneous solution is achieved.
-
Expert Insight: The use of formic acid as the solvent ensures that the starting material is fully solvated and readily available for the reaction.
-
-
Controlled Reagent Addition: Cool the solution to 0°C using an ice-water bath. While stirring vigorously, add acetic anhydride (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Trustworthiness Check: The reaction is exothermic. A slow, controlled addition is critical to prevent overheating, which could lead to side reactions and degradation of the product. Maintain the temperature below 10°C.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Expert Insight: Allowing the reaction to proceed overnight ensures it goes to completion. The progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 10-20% methanol in dichloromethane mobile phase. The product spot should be less polar than the L-proline starting material.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess formic acid and acetic acid. The resulting residue will be a viscous oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
-
Column Packing: Pack the column with silica gel using a hexane/ethyl acetate slurry.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing). The exact gradient should be determined by prior TLC analysis.
-
Trustworthiness Check: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions.
-
-
Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-Formyl-L-proline as a white to off-white solid.[10] Dry the product under high vacuum to remove any residual solvent.
Part 2: Comprehensive Characterization of 1-Formyl-L-proline
Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, building a robust and irrefutable profile of the molecule.
Physical and Chemical Properties
A summary of the key physical properties provides the first layer of characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₃ | [1][11][12][13] |
| Molecular Weight | 143.14 g/mol | [1][11][12][13] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 93-94 °C | [13] |
| Specific Optical Rotation | [α]²⁰D = -115° to -130° (c=0.8 in EtOH) | [10] |
| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid | [12][13] |
Spectroscopic and Chromatographic Verification Workflow
The following workflow outlines the logical sequence of analytical techniques used to confirm the product's identity and purity.
Caption: Logical workflow for the characterization of 1-Formyl-L-proline.
Detailed Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful tool for unambiguous structure elucidation.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected Results:
-
¹H NMR: Expect characteristic signals for the pyrrolidine ring protons (multiplets, ~1.8-3.7 ppm), the α-proton (~4.5 ppm), the carboxylic acid proton (broad singlet, >10 ppm, may exchange with D₂O), and a distinct singlet for the formyl proton (~8.2 ppm).[11] The presence of the formyl proton and the shift of the α-proton compared to L-proline are key indicators of successful formylation.
-
¹³C NMR: Expect signals for the pyrrolidine carbons (~24, 29, 46, 59 ppm), the carboxylic carbonyl carbon (~175 ppm), and the formyl carbonyl carbon (~163 ppm).[11] The appearance of the formyl carbonyl signal is definitive proof of the reaction.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol:
-
Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
-
Expected Results:
-
A broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A strong, sharp absorption band around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A strong, sharp absorption band around 1650 cm⁻¹ for the C=O stretch of the tertiary amide (the formyl group). The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formylation of the secondary amine of proline.
-
C. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and elemental composition of the compound.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).
-
-
Expected Results:
-
The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 144.0657, consistent with the molecular formula C₆H₉NO₃.[11][12] High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing definitive evidence of the elemental composition.
-
References
-
A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions at 60C using formic acid/ethyl formate as a formylating agent has been developed. (n.d.). ResearchGate. [Link]
-
Wien, C. N. et al. (2018). Formylation of Amines. Molecules, 23(8), 1839. [Link]
-
Pore, S. J. et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10830-10839. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
Formylation. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]
-
1-formyl-L-proline. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. [Link]
-
L-Proline, 1-formyl-. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. [Link]
- Wang, T. et al. (2019). Method for preparation of alpha-methyl-l-proline.
-
THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. (1958). Journal of the American Chemical Society. [Link]
-
Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. [Link]
-
Acetic Formic Anhydride. (n.d.). Organic Syntheses. [Link]
-
L-Proline, 2-methyl-. (n.d.). Organic Syntheses. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. (2023, April 5). Reddit. [Link]
-
FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. (2009). Journal of the Iranian Chemical Society. [Link]
-
Phan, H. T. T. et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(21), 9269-9280. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Chemistry. [Link]
-
L-Proline at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
-
Lorthiois, E. et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Current Organic Chemistry, 15(18), 3226-3256. [Link]
-
L-Proline, 1-methyl-, methyl ester. (n.d.). NIST WebBook. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). (n.d.). Human Metabolome Database. [Link]
-
Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. (2024). Journal of the American Chemical Society. [Link]
-
Properties, metabolisms, and applications of L-proline analogues. (2013). ResearchGate. [Link]
-
The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. (2020). SciSpace. [Link]
-
Synthesis of N-amino-L-proline. (n.d.). PrepChem.com. [Link]
-
Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. (2012). Journal of Proteome Research, 11(12), 5896-5904. [Link]
-
Determination of Proline in Human Serum by a Robust LC-MS/MS Method. (2016). Journal of Analytical & Bioanalytical Techniques, 7(2). [Link]
-
FTIR spectrum of L-proline in its original form. (n.d.). ResearchGate. [Link]
-
FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. (n.d.). ResearchGate. [Link]
-
L-Proline | C5H9NO2. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
Sources
- 1. Buy 1-Formyl-L-proline | 67985-73-3 [smolecule.com]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. N-Formyl-L-proline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 1-formyl-L-proline | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Formyl-L-proline (13200-83-4) for sale [vulcanchem.com]
